Leucotrieno D4

Descripción general

Descripción

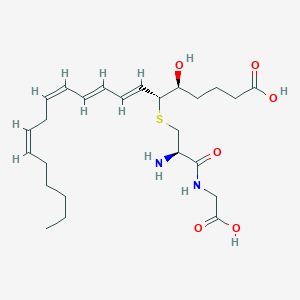

- El ácido 5,6,8,11,12,14-eicosatetraenoico, ácido (6Z,8E,11Z,14Z)-, (5S,6R,8S,11R,12R,14S)-6-(cis-2-buten-1-iltio)-12-hidroxi-5,10,14-trioxo-, (S)- (LTD4) es un eicosanoide bioactivo.

- Juega un papel central en la respuesta inflamatoria, particularmente en la patofisiología del asma y las reacciones alérgicas.

- LTD4 induce la contracción del músculo liso, lo que lleva a la broncoconstricción y la vasoconstricción. También aumenta la permeabilidad vascular.

- Los basófilos liberan LTD4 .

Aplicaciones Científicas De Investigación

- LTD4 tiene potencial de investigación en el campo del asma.

- Es un potente broncoconstrictor y puede servir como objetivo para intervenciones terapéuticas.

- Más allá del asma, sus aplicaciones se extienden a otras áreas de la biología, la medicina y la industria, aunque no hay ejemplos específicos disponibles fácilmente.

Mecanismo De Acción

- LTD4 ejerce sus efectos uniéndose a los receptores de leucotrienos cisteinílicos en las células diana.

- Estos receptores están involucrados en las vías de señalización que regulan la contracción del músculo liso, la inflamación y las respuestas inmunitarias.

Análisis Bioquímico

Biochemical Properties

LTD4 is produced in leukocytes by the oxidation of arachidonic acid and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . It interacts with various enzymes, proteins, and other biomolecules to regulate immune responses . The production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators .

Cellular Effects

LTD4 has significant effects on various types of cells and cellular processes. It influences cell function by inducing the contraction of smooth muscle, resulting in bronchoconstriction and vasoconstriction . It also increases vascular permeability . In addition, LTD4 promotes airway epithelial cell inflammation and remodeling .

Molecular Mechanism

LTD4 exerts its effects at the molecular level through several mechanisms. It binds to specific G-protein-coupled receptors, triggering a series of downstream signaling pathways . These pathways include Mitogen-Activated Protein Kinases (MAPK), Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt), and others, which regulate various metabolic and physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LTD4 can change over time. For instance, LTD4 has been shown to stimulate Na-K-ATPase activity in rat intestinal epithelial cells, leading to alterations in the levels of inflammatory markers such as GM-CSF, TNF-α, IL-1β, EGF, and eotaxin .

Dosage Effects in Animal Models

In animal models, the effects of LTD4 can vary with different dosages. For example, montelukast, a leukotriene receptor antagonist, has been shown to ameliorate tissue damage in sepsis-induced lung and renal injury in rats .

Metabolic Pathways

LTD4 is involved in various metabolic pathways. It is produced from arachidonic acid via the 5-lipoxygenase pathways . This pathway follows two routes, one includes cysteinyl leukotrienes (LTC4, LTD4, and LTE4), and the second starts at LTB4 .

Transport and Distribution

It is known that LTD4 is released by basophils , suggesting that it may be transported and distributed via these cells.

Subcellular Localization

The subcellular localization of LTD4 receptors has been studied in sheep tracheal smooth muscle. The receptors were found in subcellular membrane fractions obtained from the muscle, suggesting that the plasma membrane is the primary location of specific LTD4 receptors .

Métodos De Preparación

- LTD4 es un producto de la vía de la 5-lipoxigenasa.

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para su preparación no están ampliamente documentadas en la literatura.

- Los métodos de producción industrial pueden implicar síntesis enzimática o química, pero la información detallada es escasa.

Análisis De Reacciones Químicas

- LTD4 se somete a varias reacciones, incluida la oxidación, la reducción y la sustitución.

- Los reactivos y condiciones comunes dependen del contexto y pueden variar según la reacción específica.

- Los productos principales formados a partir de estas reacciones no se informan explícitamente.

Comparación Con Compuestos Similares

- Si bien LTD4 es único en su papel específico como broncoconstrictor y mediador de la inflamación, es parte de una familia de leucotrienos.

- Otros leucotrienos relacionados incluyen los leucotrienos C4 y E4, que funcionan de manera similar en la inducción de la contracción del músculo liso y la inflamación.

Propiedades

Número CAS |

73836-78-9 |

|---|---|

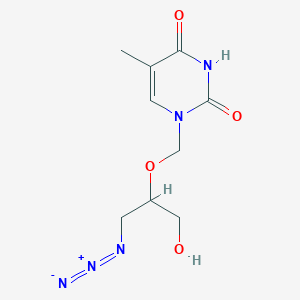

Fórmula molecular |

C25H40N2O6S |

Peso molecular |

496.7 g/mol |

Nombre IUPAC |

(5S,6R,7E,9E,11Z,14Z)-6-[2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20?,21-,22+/m0/s1 |

Clave InChI |

YEESKJGWJFYOOK-LDDGIIIKSA-N |

SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |

SMILES isomérico |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |

SMILES canónico |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |

Key on ui other cas no. |

73836-78-9 |

Descripción física |

Solid |

Sinónimos |

Leukotriene D Leukotriene D 4 Leukotriene D-4 Leukotriene D4 Leukotrienes D LTD4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Leukotriene D4 interact with its target receptors?

A1: LTD4 primarily interacts with two G protein-coupled receptors, Cysteinyl Leukotriene Receptor 1 (CysLTR1) and Cysteinyl Leukotriene Receptor 2 (CysLTR2). LTD4 exhibits higher affinity for CysLTR1. [, , , ] The binding of LTD4 to these receptors triggers intracellular signaling cascades, leading to various physiological responses.

Q2: What are the downstream effects of LTD4 binding to CysLTR1?

A2: LTD4 binding to CysLTR1 activates multiple signaling pathways, including phospholipase C, leading to intracellular calcium mobilization and protein kinase C activation. [, ] This activation results in various cellular responses, such as smooth muscle contraction, increased vascular permeability, and mucus secretion. [, , , ]

Q3: Does LTD4 signaling play a role in cell survival and proliferation?

A3: Yes, research suggests that LTD4, acting through CysLTR1, can promote cell survival and proliferation in certain cell types, including intestinal epithelial cells. [, , ] This effect involves the activation of signaling pathways such as Ras, Erk1/2, p90RSK, and CREB. []

Q4: Can LTD4 signaling influence cell migration?

A4: Studies indicate that LTD4 can induce cell migration in specific cell types, such as intestinal epithelial cells. [] This process involves the activation of phosphatidylinositol 3-kinase (PI3K) and Rac, leading to the formation of membrane ruffles and cell motility. []

Q5: What is the role of LTD4 in the inflammatory response?

A5: LTD4 is a potent inflammatory mediator involved in various inflammatory conditions, including asthma and allergic rhinitis. [, , , ] It contributes to bronchoconstriction, mucus secretion, and increased vascular permeability in the airways. [, , , ]

Q6: Is LTD4 involved in the pathogenesis of specific diseases?

A6: Research suggests a potential role for LTD4 in several diseases, including: * Asthma: LTD4 contributes significantly to bronchoconstriction, mucus secretion, and airway hyperresponsiveness in asthma. [, , , , ] * Allergic Rhinitis: LTD4 is implicated in the pathogenesis of allergic rhinitis, contributing to nasal congestion, rhinorrhea, and sneezing. [] * Septic Shock: Evidence suggests LTD4 might participate in the development of septic shock and multi-organ failure. [, ] * Atherosclerosis: LTD4 may play a role in atherosclerosis by promoting endothelial dysfunction, macrophage foam cell formation, and the recruitment of immune cells. []

Q7: How is LTD4 metabolized and eliminated from the body?

A7: LTD4 is rapidly metabolized to Leukotriene E4 (LTE4) primarily by enzymes on the cell surface and in granules of neutrophils. [] Further metabolism occurs in the liver, and the metabolites are excreted mainly in bile. [, ]

Q8: What are leukotriene D4 receptor antagonists, and how do they work?

A8: Leukotriene D4 receptor antagonists are a class of drugs that block the action of LTD4 by binding to its receptors, CysLTR1 and/or CysLTR2. [, , ] This blockage inhibits the downstream signaling cascades, reducing the inflammatory effects of LTD4.

Q9: What are some examples of leukotriene D4 receptor antagonists?

A9: Examples of LTD4 receptor antagonists include: * Montelukast (MK-571): A selective and potent CysLTR1 antagonist. [, ] * Zafirlukast: A CysLTR1 antagonist. * Pranlukast: A CysLTR1 antagonist.

Q10: What are the clinical applications of LTD4 receptor antagonists?

A10: LTD4 receptor antagonists are primarily used in the management of: * Asthma: These drugs are effective in controlling asthma symptoms, improving lung function, and reducing exacerbations. [, , ] * Allergic Rhinitis: LTD4 receptor antagonists can relieve symptoms of allergic rhinitis, such as nasal congestion and rhinorrhea. [, ]

Q11: Can LTD4 receptor antagonists be used in combination with other medications?

A11: Yes, LTD4 receptor antagonists are often used in combination with other asthma medications, such as inhaled corticosteroids, to achieve better control of asthma symptoms. []

Q12: Are there specific inhibitors of LTD4 synthesis?

A12: Yes, inhibitors of LTD4 synthesis target enzymes involved in the leukotriene synthesis pathway. One example is MK-886, which inhibits 5-lipoxygenase activating protein (FLAP), a protein essential for leukotriene synthesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)